(S)-adrenaline
Overview
Description
(S)-Adrenaline, also known as (S)-epinephrine, is a naturally occurring catecholamine and a hormone produced by the adrenal glands. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is vital in both physiological and pharmacological contexts, being used in emergency medicine to treat conditions such as cardiac arrest, anaphylaxis, and severe asthma attacks.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-adrenaline typically involves the following steps:
Starting Material: The synthesis begins with catechol, which undergoes a series of reactions to form this compound.
Methylation: Catechol is first methylated to form 3,4-dimethoxybenzyl alcohol.
Oxidation: The alcohol group is then oxidized to form 3,4-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with methylamine to form 3,4-dimethoxyphenethylamine.
Demethylation: Finally, the methoxy groups are demethylated to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through biotechnological methods involving the use of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of this compound from simple precursors. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-Adrenaline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome, a compound with a distinct red color.
Reduction: It can be reduced to form dihydroxyphenylethanol.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Adrenochrome: Formed through oxidation.
Dihydroxyphenylethanol: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
(S)-Adrenaline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: Researchers study its role in the fight-or-flight response and its effects on various physiological processes.
Medicine: It is used in emergency medicine to treat life-threatening conditions such as cardiac arrest and anaphylaxis.
Industry: this compound is used in the pharmaceutical industry to develop medications for asthma, allergies, and other conditions.
Mechanism of Action
(S)-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. There are two main types of adrenergic receptors: alpha and beta receptors. Upon binding to these receptors, this compound activates a signaling cascade that leads to the activation of adenylate cyclase, an enzyme that converts adenosine triphosphate to cyclic adenosine monophosphate. This increase in cyclic adenosine monophosphate levels leads to various physiological effects, such as increased heart rate, bronchodilation, and glycogenolysis.
Comparison with Similar Compounds
- Norepinephrine
- Dopamine
- Isoproterenol
- Phenylephrine
Properties
IUPAC Name |
4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301047668 | |
Record name | (+)-Epinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301047668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150-05-0, 51-43-4 | |
Record name | (+)-Epinephrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Epinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | adrenaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+)-Epinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301047668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-[1-hydroxy-2-(methylamino)ethyl]pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RACEPINEFRINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA71GR3TNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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